molecular formula C9H13ClN2 B11908607 1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride

1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride

Cat. No.: B11908607
M. Wt: 184.66 g/mol
InChI Key: VJQFIHRPGHCRNC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride is a synthetically valuable chemical scaffold in medicinal chemistry and drug discovery research. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure in pharmacology, present in numerous bioactive molecules and approved therapeutics . This specific amine-functionalized derivative serves as a key synthetic intermediate for developing compounds with potential neuroprotective, anticancer, and antidepressant properties . In research, this building block is utilized to create novel molecules targeting a range of diseases. THIQ-based compounds have shown significant promise as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, inducing programmed cell death in cancer cells . Furthermore, structural analogs have demonstrated potent neuroprotective effects in preclinical models, with mechanisms potentially involving monoamine oxidase (MAO) inhibition, free radical scavenging, and modulation of dopaminergic neurotransmission . The amine group at the C1 position provides a critical handle for further synthetic elaboration, allowing researchers to explore structure-activity relationships and optimize potency and selectivity for various biological targets . This product is intended for use in chemical synthesis and biological screening in a laboratory setting. It is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-1-amine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6,10H2;1H

InChI Key

VJQFIHRPGHCRNC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride can be synthesized through various methods. One common synthetic route involves the reduction of isoquinoline derivatives. The reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. Another method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neuroprotective Properties

Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit neuroprotective effects against neurodegenerative diseases. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to antagonize the behavioral syndromes induced by neurotoxins such as MPTP and rotenone in rodent models. This suggests potential applications in treating Parkinson's disease and other neurodegenerative disorders by modulating dopamine metabolism and enhancing neuroprotection .

Case Study: Neuroprotection Mechanisms

A study highlighted the mechanisms through which 1-methyl-1,2,3,4-tetrahydroisoquinoline protects neurons. It was found to influence various neurochemical pathways and reduce oxidative stress markers in models of neurodegeneration .

Anti-addictive Properties

The compound also shows promise as an anti-addictive agent. In animal studies involving cocaine self-administration, 1-methyl-1,2,3,4-tetrahydroisoquinoline demonstrated the ability to reduce drug-seeking behavior. This positions it as a potential therapeutic candidate for addiction treatment .

Antitumor Activity

Recent investigations into N-aryl-1,2,3,4-tetrahydroisoquinolines reveal their capability to inhibit tumor-relevant enzymes such as cathepsin B and calpain-2. These compounds have also been identified as effective against various cancer cell lines by blocking P-glycoprotein efflux pumps and modulating ion channels associated with tumor growth .

Table: Biological Activities of Tetrahydroisoquinoline Derivatives

Activity Description References
NeuroprotectionProtects against neurotoxins; potential treatment for Parkinson's
Anti-addictionReduces drug-seeking behavior in addiction models
AntitumorInhibits tumor-relevant enzymes; affects cancer cell proliferation
AntiepilepticModulates potassium and sodium channels; potential for epilepsy treatment

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been optimized through various methodologies including the Pictet-Spengler reaction and reductive amination techniques. Understanding the structural modifications that enhance biological activity is crucial for developing more effective therapeutic agents. Studies have shown that specific substitutions on the tetrahydroisoquinoline scaffold can significantly alter its pharmacological profile .

Table: Synthetic Strategies for Tetrahydroisoquinoline Derivatives

Method Description Yield
Pictet-Spengler ReactionCyclization of arylethylaminesModerate yields
Reductive AminationUsing triethylsilane/TFA for cyclizationHigh yields
Suzuki CouplingIntroduction of C-3/C-4 units using boronate reagentsModerate yields

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-1-amine hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopamine system, which is implicated in its neuroprotective effects. The compound may also act as an inhibitor of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Positional Isomers

  • 1,2,3,4-Tetrahydroisoquinolin-7-amine Hydrochloride Structure: Amine group at position 6. Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
  • 5,6,7,8-Tetrahydroisoquinolin-5-amine Hydrochloride Structure: Amine at position 5 in a partially saturated isoquinoline ring. Key Differences: Reduced ring saturation compared to the 1,2,3,4-tetrahydro derivative, which may influence conformational flexibility and reactivity .

Functional Group Variations

  • 2-[(1S)-1,2,3,4-Tetrahydroisoquinolin-1-yl]acetic Acid Hydrochloride Structure: Features an acetic acid moiety attached to the 1-position. Molecular Formula: C₆H₁₂ClNO₃ (MW: 181.62). Key Differences: The carboxylic acid group introduces acidity, enabling salt formation or hydrogen bonding, which is absent in the target compound .
  • (1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Structure: Contains hydroxyl, hydroxymethyl, and methyl groups. Molecular Formula: Not explicitly stated, but includes multiple oxygen atoms. Key Differences: Polar substituents enhance hydrophilicity, impacting solubility and pharmacokinetic properties .

Salt Form and Substitution Patterns

  • [(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine Dihydrochloride Structure: Methyl group at the 2-position and a methylamine substituent. Molecular Formula: C₁₁H₁₇ClN₂ (MW: 212.72). Key Differences: Dihydrochloride salt form increases molecular weight and solubility compared to the mono-hydrochloride target compound. The methyl substitution may sterically hinder interactions in catalytic systems .

Ring System Variants

  • 6-Methyl-1,2,3,4-Tetrahydroquinoline Structure: Quinoline core (benzopyridine) instead of isoquinoline (benzopyrrole). Molecular Formula: C₁₀H₁₃N (MW: 147.22). Key Differences: The quinoline ring system differs in nitrogen positioning, altering electronic properties and biological activity. This compound is used in industrial applications rather than enantioselective catalysis .

Pharmaceutical Relevance

Compounds like (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol Hydrochloride (MW: 199.68) are explored for drug development, where hydroxymethyl groups may improve blood-brain barrier penetration compared to amine derivatives .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Substituent Position Functional Groups Notable Properties Reference
1,2,3,4-Tetrahydroisoquinolin-1-amine HCl C₉H₁₃ClN₂ 184.67 1 Amine Chiral ligand potential
1,2,3,4-Tetrahydroisoquinolin-7-amine HCl C₉H₁₃ClN₂ 184.67 7 Amine Discontinued status
2-[(1S)-1,2,3,4-Tetrahydroisoquinolin-1-yl]acetic Acid HCl C₆H₁₂ClNO₃ 181.62 1 Amine, Acetic Acid Enhanced acidity
[(2-Methyl-...]amine Dihydrochloride C₁₁H₁₇ClN₂ 212.72 3 Amine, Methyl Dihydrochloride salt
6-Methyl-1,2,3,4-Tetrahydroquinoline C₁₀H₁₃N 147.22 N/A Methyl Quinoline core

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with THIQ, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of 1,2,3,4-Tetrahydroisoquinoline

THIQ is part of a larger class of isoquinoline alkaloids known for their varied pharmacological properties. The structural framework of THIQ allows for numerous modifications that can enhance its biological activity against various diseases, particularly neurodegenerative disorders and infectious diseases .

1. Neuroprotective Effects

THIQ and its derivatives have been investigated for their neuroprotective properties. Studies show that compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) exhibit significant neuroprotective effects against neurotoxins such as MPTP and rotenone. These compounds have been shown to modulate dopamine metabolism and possess anti-addictive properties in animal models .

2. Anticonvulsant Activity

Research indicates that certain THIQ derivatives possess potent anticonvulsant activity. For instance, synthesized disubstituted THIQs have demonstrated effectiveness in blocking dopamine D2 receptors and showed promise in reducing seizure activity in various models .

3. Antimicrobial Properties

THIQ derivatives have also been explored for their antimicrobial activity. Some compounds have been shown to inhibit the growth of various pathogens, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial enzyme systems such as New Delhi metallo-β-lactamase (NDM-1), which is critical for antibiotic resistance .

4. Cardiovascular Effects

Certain THIQ analogs are identified as bradycardic agents, indicating potential therapeutic applications in cardiovascular diseases. The pharmacological evaluations suggest that these compounds can modulate heart rate effectively without significant adverse effects .

Structure-Activity Relationship (SAR)

The biological activity of THIQ is closely linked to its chemical structure. SAR studies reveal that specific substitutions at various positions on the tetrahydroisoquinoline ring can enhance potency and selectivity for desired biological targets:

Substitution Position Effect Example
1-positionEnhances D2 receptor blocking1-methyl derivatives
7-positionAffects orexin receptor selectivityPyridylmethyl groups
C-3/C-4 unitsModulates enzyme inhibitionN-Aryl derivatives

These modifications allow researchers to tailor compounds for specific therapeutic outcomes while minimizing side effects .

Case Study 1: Neuroprotection

A study on the neuroprotective effects of 1MeTIQ demonstrated its ability to prevent dopaminergic neuron degeneration in rodent models exposed to MPTP. Behavioral assessments indicated reduced motor deficits compared to control groups .

Case Study 2: Antimicrobial Activity

In vitro studies showed that certain THIQ derivatives significantly inhibited the growth of E. coli strains resistant to β-lactam antibiotics by targeting NDM-1 activity. This highlights the potential of THIQ as a scaffold for developing new antimicrobial agents .

Q & A

Basic: What are the recommended methods for synthesizing 1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride with high purity?

Methodological Answer:
Synthesis typically involves reductive amination or hydrogenation of precursor nitro- or imine-containing compounds. For example:

  • Catalytic Hydrogenation : Use palladium on carbon (Pd/C) under hydrogen atmosphere to reduce nitro intermediates. Post-reduction, purify via recrystallization (e.g., ethyl acetate) to achieve ≥95% purity .
  • Chiral Resolution : To isolate enantiomers, tartrate salts can be employed during crystallization, as demonstrated in racemic mixture separations .
  • Deuterated Analogs : For isotopic labeling, deuterated reagents (e.g., D₂O or deuterated solvents) ensure high atom% D (≥98%) in derivatives, critical for tracer studies .

Basic: How should researchers characterize the structural conformation of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds between amine groups and aromatic rings) and dihedral angles (e.g., 85.82° between fused rings) .
  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR (e.g., δ 2.65–7.43 ppm for aromatic protons, δ 32.9–143.25 ppm for carbons) to confirm substituent positions .
  • Mass Spectrometry : Validate molecular weight (e.g., 183.68 g/mol for the hydrochloride salt) and isotopic purity via high-resolution MS .

Advanced: How can discrepancies in pharmacological activity data across studies be resolved?

Methodological Answer:
Discrepancies often arise from variations in enantiomeric purity, dosage, or assay conditions. To address this:

  • Enantiomer-Specific Analysis : Use chiral HPLC or circular dichroism to verify enantiomeric ratios, as even minor impurities (e.g., 2% R-form in S-dominant samples) can skew receptor binding data .
  • Dose-Response Studies : Conduct parallel assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects, as seen in LPMO enzyme studies .
  • Receptor Binding Assays : Compare binding affinities (e.g., IC₅₀ values) under standardized buffer conditions (pH 7.4, 25°C) to minimize variability .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Employ chiral ligands (e.g., (R)-BINAP) with transition metals (Ru or Rh) to favor specific enantiomers during hydrogenation .
  • Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer in racemic mixtures, achieving >99% ee .
  • Chromatographic Separation : Apply chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC, resolving enantiomers with baseline separation .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC-UV/ELSD : Monitor degradation products under accelerated stability conditions (40°C/75% RH) using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA) : Evaluate hygroscopicity and decomposition temperatures (e.g., ≥169°C for hydrochloride salts) .
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure compliance with ICH guidelines for hygroscopic compounds .

Advanced: How can computational methods aid in predicting biological activity?

Methodological Answer:

  • Molecular Docking : Simulate binding to target receptors (e.g., adrenergic or serotonin receptors) using software like AutoDock Vina. Validate predictions with mutagenesis studies .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs with enhanced potency .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and ANSI Z87.1-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride aerosols .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal, as per EPA guidelines .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) enhance pharmacokinetic studies?

Methodological Answer:

  • Tracer Metabolism : Use ¹³C-labeled analogs in LC-MS/MS to track metabolic pathways (e.g., hepatic CYP450 oxidation) .
  • Deuterium Exchange : Incorporate ²H at metabolically stable positions (e.g., aromatic rings) to prolong half-life without altering activity .
  • Quantitative NMR : Employ ¹³C-enriched samples for absolute quantification in biological matrices, reducing matrix effects .

Basic: What are the key regulatory considerations for pharmaceutical-grade material?

Methodological Answer:

  • ICH Compliance : Ensure impurities (e.g., residual solvents) meet ICH Q3C limits (e.g., <50 ppm for Class 2 solvents) .
  • Pharmacopeial Standards : Follow USP monographs for identity (FTIR), assay (HPLC), and microbial limits .
  • Batch Documentation : Maintain COAs with lot-specific data (e.g., ≥95% purity, endotoxin levels <0.2 EU/mg) .

Advanced: How can researchers resolve contradictions in receptor binding vs. in vivo efficacy data?

Methodological Answer:

  • Off-Target Profiling : Screen against panels of 50+ receptors/pathways (e.g., CEREP panels) to identify polypharmacology .
  • Pharmacokinetic Optimization : Adjust logP (1.8–2.5) via prodrug strategies to improve blood-brain barrier penetration for CNS targets .
  • Metabolite Identification : Use HR-MS/MS to detect active metabolites (e.g., N-oxide derivatives) that may contribute to efficacy .

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